molecular formula C10H10ClNO2 B1294358 N-(3-Chlorophenyl)-3-oxobutanamide CAS No. 2415-87-4

N-(3-Chlorophenyl)-3-oxobutanamide

Cat. No.: B1294358
CAS No.: 2415-87-4
M. Wt: 211.64 g/mol
InChI Key: MTPKMGABYQNMMG-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-3-oxobutanamide (CAS 2415-87-4), also known as 3'-Chloroacetoacetanilide, is a high-purity β-keto amide compound of significant value in organic synthesis and pharmaceutical research. With the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol, this chemical serves as a versatile synthetic building block . Its primary research application lies in its role as a key precursor for the synthesis of diverse α-diazo amides, a class of compounds extensively exploited in metal-catalyzed carbenoid chemistry for the construction of complex molecular scaffolds . Furthermore, structural analogues based on the 3-oxobutanamide core have demonstrated promising biological activity as dual inhibitors of enzymes like urease and alpha-glucosidase, highlighting their potential in multi-target drug design for therapeutic applications . The compound is characterized by a boiling point of 397.0 ± 27.0 °C (predicted) and a melting point of 105-106 °C . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use . Researchers should note the following safety information: The compound may cause skin irritation (H315) and eye irritation (H319) . Appropriate personal protective equipment should be worn, and all handling should be conducted in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chlorophenyl)-3-oxobutanamide
Source PubChem
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InChI

InChI=1S/C10H10ClNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MTPKMGABYQNMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
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DSSTOX Substance ID

DTXSID0062395
Record name Butanamide, N-(3-chlorophenyl)-3-oxo-
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Molecular Weight

211.64 g/mol
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CAS No.

2415-87-4
Record name N-(3-Chlorophenyl)-3-oxobutanamide
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Record name N-(3-Chlorophenyl)-3-oxobutanamide
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Record name N-(3-Chlorophenyl)-3-oxobutanamide
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Record name Butanamide, N-(3-chlorophenyl)-3-oxo-
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Record name 3'-chloroacetoacetanilide
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Record name N-(3-Chlorophenyl)-3-oxobutanamide
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Synthetic Methodologies and Advanced Chemical Transformations of N 3 Chlorophenyl 3 Oxobutanamide

Established Preparative Routes for N-(3-Chlorophenyl)-3-oxobutanamide

The synthesis of this compound is primarily achieved through two well-established methodologies, each offering distinct advantages in terms of reaction conditions and precursor availability.

Condensation Reactions with Aniline (B41778) Derivatives

A prevalent and direct method for the synthesis of this compound involves the condensation of 3-chloroaniline (B41212) with a β-keto ester, typically ethyl acetoacetate (B1235776). chula.ac.th This reaction is often conducted at elevated temperatures and can be catalyzed by acids. chula.ac.th The mechanism proceeds through the nucleophilic attack of the amino group of 3-chloroaniline on the carbonyl carbon of the ester, followed by the elimination of ethanol (B145695) to yield the final amide product.

Another approach within this category is the reaction of 3-chloroaniline with diketene (B1670635). This method provides a more atom-economical route to the target compound. The reaction is typically carried out in an inert solvent.

Reactants: 3-Chloroaniline, Ethyl acetoacetate or Diketene

Conditions: Elevated temperatures, optional acid catalyst for the ethyl acetoacetate route.

Product: this compound

Utilization of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one Precursors

An alternative and efficient synthetic route employs 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which serves as a diketene equivalent. thieme-connect.com This precursor reacts with 3-chloroaniline under thermal conditions, often facilitated by microwave irradiation, to afford this compound in good yields. thieme-connect.com This method is advantageous as it often requires shorter reaction times and can be performed under solvent-free or high-boiling-point solvent conditions. thieme-connect.com

Precursor: 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (a diketene-acetone adduct)

Reactant: 3-Chloroaniline

Conditions: Thermal, often with microwave irradiation.

Advantage: Shorter reaction times and cleaner reaction profiles.

Derivatization Strategies for this compound

The chemical scaffold of this compound provides a foundation for the synthesis of various heterocyclic systems through diverse derivatization strategies.

Biginelli Multicomponent Reactions for Dihydropyrimidine (B8664642) Synthesis

This compound is a key component in the Biginelli reaction, a one-pot multicomponent condensation that yields dihydropyrimidines (DHPMs). nih.govmdpi.comorganic-chemistry.org In this reaction, this compound (acting as the β-dicarbonyl component), an aldehyde (often an aromatic aldehyde), and urea (B33335) or thiourea (B124793) are condensed in the presence of an acid catalyst. nih.govorganic-chemistry.org This reaction is of significant interest due to the diverse biological activities associated with the resulting dihydropyrimidine core. nih.gov Various catalysts, including Lewis acids like ytterbium triflate and solid-supported catalysts, have been employed to improve reaction efficiency and yields. organic-chemistry.org

The reaction can also be influenced by the specific substituents on the aryl aldehyde and the reaction conditions, sometimes leading to the formation of alternative heterocyclic products. beilstein-journals.orgbeilstein-journals.org For instance, the use of salicylaldehyde (B1680747) can lead to the formation of chromene or isoxazolopyridine derivatives depending on the catalyst and reaction conditions. beilstein-journals.orgbeilstein-journals.org

Component 1Component 2Component 3Catalyst (Example)Product
This compoundAromatic AldehydeUrea/ThioureaYtterbium triflateDihydropyrimidine
This compoundSalicylaldehyde5-amino-3-methylisoxazoleYtterbium triflateIsoxazolo[5,4-b]pyridine
This compoundSalicylaldehyde5-amino-3-methylisoxazoleNone (Ultrasonication)Chroman-3-carboxamide

Hydrazone Formation through Diazonium Salt Coupling

The active methylene (B1212753) group in this compound is susceptible to electrophilic attack by diazonium salts, leading to the formation of hydrazones. researchgate.netarkat-usa.orglookchemmall.com This coupling reaction is typically carried out in an aqueous or alcoholic medium, often buffered with sodium acetate. researchgate.netarkat-usa.org The resulting arylhydrazono derivatives are often colored compounds and have been investigated for various applications, including as pigments and dyes. arkat-usa.orglookchemmall.com The structure of the final product is a hydrazone, which is generally more stable than the corresponding azo tautomer. researchgate.netresearchgate.net

Reactants: this compound, Aryl diazonium salt

Conditions: Aqueous or alcoholic medium, buffered with sodium acetate. researchgate.netarkat-usa.org

Product: 2-Arylhydrazono-N-(3-chlorophenyl)-3-oxobutanamide

Synthesis of N-Aryl Amino Thiazole (B1198619) Analogues

This compound can be transformed into N-aryl amino thiazole analogues through a multi-step synthetic sequence. A common approach involves the initial conversion of the oxobutanamide to a thiocarbamoyl derivative by reaction with an isothiocyanate. researchgate.netsciencepg.comsciencepublishinggroup.com This intermediate can then be cyclized with an α-halocarbonyl compound, such as an α-haloacetate or α-haloketone, to construct the thiazole ring. researchgate.netsciencepg.com This methodology provides access to a range of substituted thiazole derivatives with potential applications in medicinal chemistry.

Another strategy involves the reaction of a thioureido derivative of the parent compound with a bromoacetophenone in the presence of a base to yield the corresponding aminothiazole. nih.gov

Starting MaterialReagent 1Reagent 2Product
This compoundPhenyl isothiocyanateEthyl chloroacetateThiophene derivative
This compoundPhenyl isothiocyanateChloroacetonitrileThiazole derivative
Thioureido derivative of this compoundBromoacetophenoneSodium carbonateAminothiazole derivative

Construction of Triazole-Benzoxazole Hybrids

The versatile scaffold of this compound serves as a valuable starting material for the synthesis of complex heterocyclic hybrids. One notable application is in the construction of molecules combining triazole and benzoxazole (B165842) moieties. These hybrid structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with both triazole and benzoxazole rings.

A recently developed synthetic route demonstrates the integration of these three components. chemistryconfidential.com The process begins with the modification of this compound to introduce a reactive site for click chemistry, a powerful and efficient method for forming triazole rings. Specifically, the starting acetoacetanilide (B1666496) is first brominated at the α-position to yield ω-bromo-N-(3-chlorophenyl)-3-oxobutanamide.

In parallel, a second key intermediate, 2-((prop-2-yn-1-ylthio)benzo[d]oxazole), is synthesized. This is achieved by reacting 2-mercaptobenzoxazole (B50546) with propargyl bromide. This molecule provides both the benzoxazole core and a terminal alkyne group necessary for the subsequent cycloaddition reaction.

The final step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The previously prepared ω-bromo acetoacetanilide is reacted with sodium azide (B81097) to form an in-situ ω-azido intermediate. This azide then undergoes a cycloaddition reaction with the terminal alkyne of 2-((prop-2-yn-1-ylthio)benzo[d]oxazole). This reaction efficiently and regioselectively forms the 1,2,3-triazole ring, linking the acetoacetanilide and benzoxazole fragments. The resulting hybrid molecule, 4-(4-((benzo[d]oxazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-chlorophenyl)-3-oxobutanamide, was obtained in a high yield of 92%. chemistryconfidential.com

Table 1: Synthesis of Triazole-Benzoxazole Hybrid from this compound Derivative

Product Name Starting Material Derivative Key Reagents Reaction Type Yield (%) Reference

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound is traditionally achieved through the condensation of 3-chloroaniline with a β-keto ester, such as ethyl acetoacetate. In recent years, significant efforts have been made to develop more environmentally friendly and sustainable methods for the synthesis of acetoacetanilides, in line with the principles of green chemistry. These approaches focus on reducing or eliminating the use of hazardous solvents, minimizing energy consumption, and employing more efficient catalytic systems.

One prominent green chemistry approach is the use of solvent-free reaction conditions. The reaction between an aniline and ethyl acetoacetate can be carried out neat, completely avoiding the use of organic solvents which are often toxic, flammable, and contribute to environmental pollution. To facilitate the reaction in the absence of a solvent, a catalyst is typically employed. Potassium tert-butoxide has been shown to be an effective catalyst for this transformation under solvent-free conditions. researchgate.net This method is not only eco-friendly but also economically advantageous due to the reduced cost of solvent purchase and disposal.

Another green methodology involves the use of microwave irradiation. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. The synthesis of N-aryl acetoacetamides, including the 3-chloro derivative, has been successfully optimized using microwave irradiation in conjunction with a catalytic amount of potassium tert-butoxide under solvent-free conditions. researchgate.net Reaction times can be reduced from several hours to just a few minutes, highlighting the efficiency of this approach.

Furthermore, research into alternative, benign catalysts has identified magnesium sulfate (B86663) as an inexpensive and eco-friendly option for acetylation reactions, which is a key step in the formation of the amide bond. rsc.orgchem-station.comnih.gov While this has been primarily demonstrated for the synthesis of simple acetanilides from anilines and acetic acid, the principles can be extended to the synthesis of more complex structures like this compound. These methods align with the goals of green chemistry by utilizing readily available, non-toxic reagents and catalysts.

Table 2: Green Chemistry Approaches for the Synthesis of N-Aryl Acetoacetamides

Method Catalyst Solvent Conditions Key Advantages Reference
Conventional Heating Potassium tert-butoxide Solvent-free Reflux, 1-10 h Eco-friendly, economical researchgate.net
Microwave Irradiation Potassium tert-butoxide Solvent-free 480-640W, 3-7 min Rapid reaction, high efficiency researchgate.net
Catalytic Acetylation Magnesium sulphate heptahydrate Solvent-free Reflux, 90 min Inexpensive, benign catalyst rsc.org

Biological and Pharmacological Evaluation of N 3 Chlorophenyl 3 Oxobutanamide and Its Derivatives

Broad-Spectrum Biological Activity Screening

While direct and extensive studies on the broad-spectrum biological activity of N-(3-Chlorophenyl)-3-oxobutanamide are limited in publicly available scientific literature, the broader class of acetoacetamide (B46550) and N-substituted 3-oxobutanamide derivatives has been the subject of various biological investigations. These studies provide a foundational context for the potential activities of the title compound.

Antimicrobial Efficacy Studies

Research into the antimicrobial properties of acetoacetamide derivatives has revealed that this chemical scaffold can serve as a basis for the development of new antibacterial and antifungal agents. For instance, various studies have synthesized and screened a range of N-substituted 3-oxobutanamides and related structures, demonstrating that modifications to the N-phenyl ring and the acetoacetamide backbone can lead to compounds with significant antimicrobial activity. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net

Table 1: Antimicrobial Activity of Selected 3-Oxobutanamide Derivatives

Compound/DerivativeTarget MicroorganismObserved ActivityCitation
3-Oxobutanamide DerivativesBacillus subtilisAntibacterial sciencepublishinggroup.com
3-Oxobutanamide DerivativesKlebsiella pneumoniaeAntibacterial sciencepublishinggroup.com
Thiazole (B1198619) derivatives from 3-oxobutanamideVarious bacteriaVarying degrees of inhibition sciencepublishinggroup.comsciencepublishinggroup.com

This table presents a summary of findings for the broader class of 3-oxobutanamide derivatives, as direct data for this compound is not available.

Anti-inflammatory Investigations

The anti-inflammatory potential of compounds structurally related to this compound has also been an area of active research. For example, derivatives of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole have been synthesized and evaluated for their anti-inflammatory effects. researchgate.net While these compounds are structurally distinct, they share a substituted chlorophenyl moiety, suggesting that this feature can be incorporated into molecules with anti-inflammatory properties.

Research on other heterocyclic compounds derived from or related to butanamides has also indicated potential anti-inflammatory action, often linked to the inhibition of key inflammatory mediators. nih.govmdpi.com However, specific studies detailing the anti-inflammatory activity of this compound itself are not currently present in the reviewed literature.

Anticancer Potential Assessments

The evaluation of acetoacetamide and N-substituted butanamide derivatives for anticancer activity has yielded some noteworthy results. For instance, certain novel benzamides and pyrazole (B372694) derivatives incorporating structural motifs similar to this compound have been investigated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov

One study focused on the WNT/β-catenin signaling pathway, a critical pathway in cancer development, and identified a potent inhibitor, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, which, while structurally more complex, underscores the potential for chlorinated phenyl-containing compounds in anticancer research. nih.gov Despite these encouraging findings for related structures, direct anticancer screening data for this compound remains to be published.

Target-Oriented Pharmacological Profiling

In contrast to the limited data on its broad-spectrum activities, more specific pharmacological profiling of this compound has been documented, particularly in the context of its interaction with a specific G protein-coupled receptor.

Receptor Interaction Studies

Recent pharmacological research has identified this compound as a synthetic intermediate in the development of allosteric modulators for the Free Fatty Acid Receptor 3 (FFA3), also known as GPR41. nih.gov FFA3 is a receptor for short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota and are involved in various physiological processes, including metabolic regulation and immune responses. nih.govnih.gov

Allosteric modulators are compounds that bind to a site on the receptor distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding can potentiate or inhibit the receptor's response to the natural ligand. The development of selective FFA3 modulators is of significant interest for potential therapeutic applications in metabolic and inflammatory diseases.

A study focused on structure-activity relationship studies of tetrahydroquinolone-based FFA3 modulators reported the synthesis of this compound. sielc.com While the study does not provide data on the direct activity of this specific compound as an FFA3 modulator, its use as a building block highlights its relevance in the design and synthesis of pharmacologically active molecules targeting this receptor. The research into more complex derivatives suggests that the N-(3-chlorophenyl) moiety is a key structural component for interaction with the FFA3 receptor.

Table 2: Investigational Context of this compound

Area of InvestigationRole of this compoundKey FindingCitation
FFA3 Allosteric ModulatorsSynthetic IntermediateUtilized in the synthesis of potential FFA3 modulators. sielc.com

This table summarizes the documented involvement of this compound in pharmacological research.

Sensitization of Tumor Necrosis Factor-Family Death Receptors

Tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL), a member of the TNF protein superfamily, is a cytokine that plays a significant role in initiating programmed cell death, or apoptosis. nih.gov TRAIL selectively triggers apoptosis in a wide range of tumor and transformed cells while generally sparing normal, non-transformed cells. nih.gov This selectivity has made it a promising candidate for cancer therapy. nih.gov The apoptotic signaling is initiated when TRAIL binds to its specific death receptors on the cell surface, primarily Death Receptor 4 (DR4) and Death Receptor 5 (DR5). nih.gov This binding leads to the formation of a death-inducing signaling complex (DISC), which subsequently activates a cascade of enzymes known as caspases, ultimately leading to the execution of apoptosis. nih.gov

The TRAIL signaling pathway is regulated by decoy receptors, such as Decoy Receptor 1 (DcR1) and Decoy Receptor 3 (DcR3), which can bind to TRAIL but are incapable of transmitting the apoptotic signal, thereby inhibiting TRAIL-induced cell death. nih.govresearchgate.net However, some cancer cells develop resistance to TRAIL-mediated apoptosis through various mechanisms. nih.gov Overcoming this resistance is a key challenge in oncology, and research has focused on identifying compounds that can re-sensitize cancer cells to TRAIL. researchgate.net This can occur through various mechanisms, including the upregulation of death receptors or the modulation of downstream signaling proteins like those in the Bcl-2 family. nih.gov While numerous natural and synthetic compounds have been investigated for their ability to sensitize cells to TRAIL, specific research detailing the activity of this compound or its derivatives in modulating TNF-family death receptors was not identified in the reviewed literature.

Enzyme Inhibition Assays

Mycobacterial DprE1 Enzyme Inhibition

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential flavoenzyme found in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). ncats.io This enzyme is critical for the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. ncats.io DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-D-erythro-pentofuranose (DPX), a key step in producing the arabinan (B1173331) layers of the cell wall. researchgate.net Due to its essential role and its absence in mammals, DprE1 has emerged as a highly vulnerable and attractive target for the development of new anti-TB drugs. researchgate.netresearchgate.net

In the search for novel DprE1 inhibitors, a series of hybrid molecules based on the this compound scaffold have been synthesized and evaluated. One study focused on novel hybrids of 1,2,3-triazole-benzoxazole, which included the derivative 4-(4-((Benzo[d]oxazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-chlorophenyl)-3-oxobutanamide. researchgate.net Within this series, several compounds demonstrated potent inhibitory activity against the DprE1 enzyme. researchgate.net The findings highlight the potential of the this compound scaffold as a platform for developing new DprE1 inhibitors. researchgate.net

Inhibitory Activity of this compound Derivatives Against DprE1
CompoundDprE1 IC₅₀ (µM)Reference
BOK-22.2 ± 0.1 researchgate.net
BOK-33.0 ± 0.6 researchgate.net
Urease and Glycosidase (α-Amylase, α-Glucosidase) Inhibition

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. ncats.ionih.gov In humans, the urease produced by the bacterium Helicobacter pylori is a key virulence factor that allows the organism to survive in the acidic environment of the stomach, contributing to gastritis, peptic ulcers, and gastric cancer. nih.govnih.gov Consequently, the inhibition of urease is a therapeutic strategy for eradicating H. pylori infections. nih.gov A variety of chemical scaffolds have been investigated as urease inhibitors, including compounds containing urea or thiourea (B124793) fragments, hydroxamic acids, and phosphoramidates. nih.gov Despite the clinical importance of this enzyme, research specifically evaluating this compound or its direct derivatives for urease inhibitory activity was not found in the reviewed scientific literature.

Glycosidase (α-Amylase, α-Glucosidase) Inhibition

α-Amylase and α-glucosidase are key digestive enzymes involved in carbohydrate metabolism. nih.gov α-Amylase initiates the breakdown of complex carbohydrates like starch into smaller oligosaccharides, which are then further hydrolyzed into absorbable monosaccharides, primarily glucose, by α-glucosidase in the small intestine. nih.gov Inhibiting these enzymes can delay carbohydrate digestion and reduce the rate of glucose absorption, which is a key therapeutic strategy for managing postprandial hyperglycemia in patients with type 2 diabetes mellitus. researchgate.net

While this compound itself has not been extensively studied, derivatives containing the acetamide (B32628) moiety have shown significant potential as α-glucosidase inhibitors. Research into various heterocyclic acetamide derivatives has yielded compounds with potent inhibitory activities, often surpassing that of the standard drug, acarbose. researchgate.netnih.govnih.gov For example, certain 1,2-benzothiazine-N-arylacetamides and thieno[2,3-b]quinoline-acetamide derivatives have demonstrated IC₅₀ values in the low micromolar range. nih.govnih.gov Kinetic studies on some of these related inhibitors have revealed competitive or mixed-type inhibition mechanisms. researchgate.netresearchgate.net These findings suggest that the N-arylacetamide structural motif, central to this compound, is a promising pharmacophore for the design of new glycosidase inhibitors.

α-Glucosidase Inhibitory Activity of Related Acetamide Derivatives
Compound SeriesMost Potent Derivative IC₅₀ (µM)Inhibition TypeReference
1,2-Benzothiazine-N-arylacetamides18.25Not Specified nih.gov
Thieno[2,3-b]quinoline-acetamides48.66 ± 0.02Not Specified nih.gov
Phenoxymethybenzoimidazole-thiazole-triazole acetamides6.31 ± 0.09Competitive researchgate.net
Embelin (para-benzoquinone) Derivatives1.8Mixed-type researchgate.net
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis. nih.govnih.gov Its primary function is the rapid inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov These hormones are released after a meal and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. nih.gov By inhibiting DPP-IV, the active levels of GLP-1 and GIP are prolonged, enhancing insulin secretion, suppressing glucagon (B607659) release, and ultimately improving glycemic control. nih.govnih.gov This mechanism has led to the development of DPP-IV inhibitors as a major class of oral antihyperglycemic agents for the treatment of type 2 diabetes. nih.gov An important consideration in the development of DPP-IV inhibitors is selectivity against related enzymes like DPP8 and DPP9 to avoid potential off-target effects. A review of the available scientific literature did not yield studies evaluating the inhibitory activity of this compound or its derivatives against DPP-IV.

HIV Integrase Inhibition (for related N-aryl-3-oxobutanamide hydrazones)

HIV-1 integrase is one of three essential enzymes encoded by the viral genome, alongside reverse transcriptase and protease. This enzyme is responsible for catalyzing the integration of the viral DNA into the host cell's chromosome, a critical step for viral replication and the establishment of a persistent infection. nih.gov By blocking this step, integrase strand transfer inhibitors (INSTIs) effectively halt the viral life cycle. nih.gov Many potent integrase inhibitors feature a catechol moiety, which is believed to chelate divalent metal ions in the enzyme's active site, though this can sometimes be associated with toxicity. sigmaaldrich.com

The outline specifies an interest in N-aryl-3-oxobutanamide hydrazones. Hydrazone derivatives of this compound, such as N-(3-chlorophenyl)-4-(2-cyclohexylidenehydrazino)-4-oxobutanamide, have been synthesized and are commercially available. nih.gov However, scientific studies providing data on the biological evaluation of this specific class of hydrazone derivatives against HIV integrase were not identified in the conducted searches. Therefore, while the chemical scaffolds exist, their potential as HIV integrase inhibitors remains an underexplored area of research.

Phospholipase A and Acyltransferase Enzyme Family Inhibition

Phospholipases A₂ (PLA₂) are a superfamily of enzymes that catalyze the hydrolysis of the sn-2 ester bond in membrane phospholipids, releasing a free fatty acid (often arachidonic acid) and a lysophospholipid. nih.gov These products can act as second messengers or be further metabolized to generate potent inflammatory mediators like eicosanoids and platelet-activating factor. nih.gov Elevated activity of intracellular PLA₂ has been implicated in the pathophysiology of several neurological disorders associated with inflammation and oxidative stress, making PLA₂ inhibitors a subject of therapeutic interest. nih.gov However, the development of specific and potent inhibitors for clinical use remains a challenge. nih.gov Lysophosphatidylcholines, the products of PLA₂ activity, can paradoxically act as uncompetitive inhibitors of the enzyme, a mechanism that may contribute to the resolution of inflammation.

Acyltransferases are a broad class of enzymes that catalyze the transfer of acyl groups. This family includes enzymes involved in lipid biosynthesis, protein modification, and other critical cellular processes. To date, the inhibitory potential of this compound and its derivatives against either the phospholipase A or the acyltransferase enzyme families appears to be an uninvestigated field, as no specific research findings were available in the reviewed literature.

Cellular and Molecular Mechanism Investigations

The study of this compound at the cellular and molecular level reveals several key areas of interaction, from receptor signaling and programmed cell death to antimicrobial activity and inflammatory responses.

G-protein-coupled receptors (GPCRs) represent a vast family of transmembrane proteins that are central to cellular signaling and are the targets of a large percentage of modern pharmaceuticals. sigmaaldrich.com These receptors respond to a wide array of extracellular stimuli, activating intracellular G-proteins, which in turn modulate downstream effectors like adenylyl cyclase, the enzyme responsible for producing the second messenger cyclic adenosine (B11128) monophosphate (cAMP). sigmaaldrich.comuni.lu The subsequent cAMP signaling pathway influences numerous physiological processes. uni.lu

The specific interactions of this compound with GPCRs or its direct influence on the cAMP pathway have not been extensively detailed in the available scientific literature. While research has explored how various ligands, including phenylpiperazine derivatives, can act as biased agonists or antagonists at GPCR heteromers like the D1R-D3R complex, influencing G-protein-dependent or independent signaling, similar targeted studies on this compound are not presently documented. tbzmed.ac.ir Therefore, its role as a potential modulator of these critical receptor-mediated pathways remains an area for future investigation.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Key molecular players in this process include the caspase family of proteases, such as caspase-3, which acts as a central executioner. cas.orgnih.gov The activation of caspase-3 can be triggered by intrinsic (mitochondrial) or extrinsic (death receptor) pathways and can lead to different forms of cell death, including apoptosis and pyroptosis, depending on the expression of proteins like Gasdermin E (GSDME). nih.gov

Direct studies detailing the specific effects of this compound on apoptotic pathways are limited. However, research on the broader class of 3-oxobutanamide derivatives provides some insight. A study investigating several 3-oxobutanamide derivatives on human lymphocytes found that while toxicity was low at concentrations of 50-500µM, significant cytotoxicity was observed at higher concentrations (1000 and 2000µM). sigmaaldrich.com This toxicity was linked to several markers of cellular distress that can precede apoptosis, including the generation of intracellular reactive oxygen species (ROS), collapse of the mitochondrial membrane potential (MMP), and lysosomal membrane injury. sigmaaldrich.com Specifically, N-(2-benzothiazolyl)-3-oxo butanamide was identified as having superior toxicity among the tested compounds. sigmaaldrich.com These findings suggest that the 3-oxobutanamide scaffold can induce cytotoxicity, potentially through mechanisms that trigger apoptotic cell death, although the precise role of the 3-chloro-phenyl substitution in this context is yet to be elucidated.

A significant mechanism of action identified for a small molecule with a structure consistent with N-aryl oxobutanamide derivatives is the disruption of bacterial cell membranes. Research on a compound, referred to as JD1, which kills Salmonella enterica serovar Typhimurium within macrophages, revealed that it does not act as a conventional antibiotic in standard microbiological media. Instead, its bactericidal activity is potent under conditions where the bacterial outer membrane is compromised.

The lipophilic nature of the molecule allows it to integrate into the bacterial cytoplasmic membrane. This integration leads to an increase in membrane fluidity, a disruption of the membrane's barrier function, and the formation of physical membrane distortions. This mechanism of causing physical damage to the membrane integrity explains the observed inhibition of bacterial growth and survival.

Inflammatory responses are governed by a complex network of intracellular signaling cascades. Pathways such as the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway and the Mitogen-activated protein kinase (MAPK) pathway are crucial regulators of cell proliferation, apoptosis, and inflammation. synquestlabs.comcalpaclab.com These pathways can influence the activity of transcription factors like Hypoxia-inducible factor 1 (HIF-1) and Nuclear factor kappa B (NF-κB), as well as the mammalian target of rapamycin (B549165) (mTOR), which are central to the cellular response to stress, hypoxia, and inflammation. synquestlabs.comnih.gov

Currently, there is no direct evidence from the reviewed literature that specifically links this compound to the modulation of the HIF-1, NF-κB, MAPK, mTOR, or PI3K-Akt signaling cascades. While studies have shown that other, structurally different molecules can inhibit these pathways—for example, Sodium tanshinone IIA sulfonate can suppress HIF-1 via the PI3K/Akt/mTOR pathway—the effect of this compound on these inflammatory signaling networks has not been reported. nih.gov Elucidating whether this compound can influence these key inflammatory pathways is a necessary step in understanding its full biological activity profile.

The search for new agents to combat Mycobacterium tuberculosis, the bacterium that causes tuberculosis, is a global health priority. A key strategy involves identifying compounds that inhibit essential mycobacterial processes. nih.govncats.io Prominent drug targets include the mycobacterial proteasome, where the interaction between the prokaryotic ubiquitin-like protein (Pup) and the proteasome ATPase (Mpa) is critical for resistance to stress, and the MmpL3 transporter, which is essential for exporting mycolic acids to build the unique mycobacterial cell wall. nih.govncats.io

While various compound classes, such as benzimidazoles, are being developed as MmpL3 inhibitors, the specific activity of this compound against Mycobacterium tuberculosis has not been documented in the reviewed scientific literature. ncats.io In-cell NMR-based screening and other methods have successfully identified novel inhibitors targeting the Pup-Mpa system, but this compound has not been reported among them. nih.gov Therefore, its potential as a mycobacterial growth inhibitor remains unconfirmed.

Cytotoxicity Assessments in Mammalian Cell Lines (e.g., Vero cells)

Assessing the cytotoxicity of a compound against mammalian cell lines is a crucial step in evaluating its potential for therapeutic use and its selectivity. Vero cells, derived from the kidney of an African green monkey, are a commonly used, continuous cell line for such studies due to their robust nature.

Specific cytotoxicity data for this compound on Vero cells is not available in the reviewed literature. However, studies on related compounds provide valuable context. An investigation into a series of 3-oxobutanamide derivatives revealed dose-dependent toxicity in human lymphocytes, with significant effects appearing at concentrations of 1 mM and higher. sigmaaldrich.com

More targeted research on the small molecule JD1, which shares a structural scaffold, demonstrated a degree of selectivity between bacterial and mammalian cells. These studies found that a significantly higher concentration of the compound was required to disrupt mammalian cell membranes compared to the concentration needed to kill bacteria residing within macrophages. This protective effect in mammalian cells was attributed, in part, to the presence of cholesterol and neutral lipids in their membranes, which appear to inhibit the membrane-disrupting action of the compound.

Table 1: Comparative Cytotoxicity of a Structurally Related Compound (JD1)

Cell TypeEffectKey Finding
Gram-negative bacteria (in macrophages) BactericidalEffective at low concentrations that compromise bacterial membranes.
Mammalian macrophages Membrane disruptionRequires approximately 30-fold higher concentration than for intracellular bacteria.
Model mammalian membranes Membrane integrityProtected by the presence of cholesterol.

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Influence of Aromatic Substituent Modifications on Biological Activity

The nature and position of substituents on the N-aryl ring are critical determinants of the biological activity of N-(3-Chlorophenyl)-3-oxobutanamide and its analogs. These modifications can profoundly affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Positional Effects of Halogen Substitution (e.g., chloro, fluoro)

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties. In the N-aryl-3-oxobutanamide series, the position of halogen substituents on the phenyl ring significantly impacts activity. The subject compound, with its chlorine atom at the meta- (3-) position, serves as a key example.

Studies on related heterocyclic compounds derived from or containing the N-aryl amide moiety demonstrate the importance of this substitution pattern. For instance, research on apoptosis inducers showed that a 3-chlorothiophen-2-yl group at the 5-position of a 1,2,4-oxadiazole (B8745197) was a key feature for activity. nih.gov Similarly, the presence of a 3-chlorophenyl group in certain 1,3,4-oxadiazoline derivatives was found to be compatible with antimicrobial activity. nih.gov

The specific position of the halogen is crucial. While direct SAR data for this compound is limited, studies on related N-aryl amides indicate that ortho- and para- substitutions can lead to different activity profiles compared to meta-substitution, likely due to steric hindrance or altered electronic distribution affecting receptor binding. nih.gov Halogens are electron-withdrawing via induction but can be ortho-, para-directing in electrophilic aromatic substitution due to resonance, making their positional effects complex and target-dependent. nih.gov

Interactive Table: Effect of Halogen Substitution in Related N-Aryl Compounds

Compound ClassSubstituentPositionObserved Biological Activity
1,2,4-Oxadiazoles nih.govChloro3 (on thiophene)Apoptosis induction
1,3,4-Oxadiazolines nih.govChloro3 (on phenyl)Antimicrobial activity
N-Aryl Amides nih.govVarious HalogensOrtho, Meta, ParaModulated reaction yields (indicator of reactivity)
3-Iodochromones frontiersin.orgChloro6, 8High fungicidal activity

Impact of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the substituents on the N-aryl ring plays a pivotal role in modulating biological activity. Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase electron density in the aromatic ring, while electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease it. nist.gov

This modulation of electron density can influence key interactions, such as hydrogen bonding and π-π stacking, with a biological target. For example, in SAR studies of 3-aroylindoles as antimitotic agents, replacing a methoxy group (EDG) with other EDGs like methyl or N,N-dimethylamino retained potent cytotoxic activity. nih.gov Conversely, QSAR studies on quinolinone-based antituberculosis agents revealed that increased electron density and molecular electronegativity (influenced by EWGs) could lead to a slight decrease in activity, highlighting the delicate balance required. nih.gov In some series, EWGs are beneficial; for instance, a trifluoromethyl group was part of a potent apoptosis inducer. nih.gov The 3-chloro substituent of the title compound acts primarily as an EWG through its inductive effect.

Interactive Table: Influence of Electronic Groups on Activity in Related Scaffolds

Compound ClassSubstituent TypeExample Group(s)General Impact on Activity
3-Aroylindoles nih.govElectron-Donating-CH₃, -N(CH₃)₂Maintained or improved anticancer activity
Quinolino-thiosemicarbazones nih.govElectron-Withdrawing-Increased electron density decreased anti-TB activity
1,2,4-Oxadiazoles nih.govElectron-Withdrawing-CF₃Potent apoptosis induction
1,2,4-Triazoles nih.govElectron-Withdrawing-NO₂ (meta-position)Favorable for COX-2 inhibitory activity

Role of Aliphatic Substituents in Receptor Modulation

While the focus is often on aromatic substituents, aliphatic groups can also be introduced to probe steric tolerance within a receptor's binding pocket. The steric bulk of a substituent can either promote a more favorable binding conformation or cause steric clashes that prevent binding.

In studies on the synthesis of phenylisoxazole derivatives, the steric effect of substituents on the phenyl ring was found to significantly influence reaction yields, a principle that extends to receptor-ligand interactions. nih.gov Large, bulky aliphatic groups on the N-aryl ring would likely impact the planarity of the N-aryl-3-oxobutanamide core, potentially disrupting key interactions necessary for activity. Conversely, smaller alkyl groups might fit into specific hydrophobic pockets within the receptor, enhancing binding affinity. The precise role of such substituents is highly dependent on the topology of the specific biological target.

Importance of the N-Aryl-3-oxobutanamide Core for Activity

The N-Aryl-3-oxobutanamide scaffold, also known as an acetoacetanilide (B1666496), is a crucial structural motif for biological activity. nist.gov This core structure is not merely a passive linker but an active pharmacophoric element. The β-ketoamide portion of the molecule contains a hydrogen bond donor (the amide N-H) and two hydrogen bond acceptors (the two carbonyl oxygens).

This arrangement allows for multiple points of interaction with a biological target, such as an enzyme or receptor active site. The flexibility of the butanamide chain allows the molecule to adopt different conformations to fit various binding sites. Furthermore, the acetoacetyl group is a key building block in the synthesis of a wide variety of heterocyclic compounds, indicating its inherent reactivity and versatility as a pharmacophore. nih.govresearchgate.net The stability and defined geometry of the amide bond ensure a specific spatial orientation of the aryl ring relative to the oxobutanamide chain, which is essential for precise receptor recognition.

Correlation of Lipophilicity (logP) and Partial Atomic Charge with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate physicochemical properties of compounds with their biological activities. nih.gov For N-aryl-3-oxobutanamide analogs, lipophilicity and electronic parameters are key descriptors.

Lipophilicity (logP): This parameter describes a compound's solubility in lipids versus water and is critical for its ability to cross cell membranes and reach its target. SAR studies on related compounds have shown that there is often an optimal logP range for activity. researchgate.net If a compound is too hydrophilic (low logP), it may not be able to penetrate biological membranes. If it is too lipophilic (high logP), it may be sequestered in fatty tissues or be poorly soluble in aqueous media. researchgate.net For a series of anti-proliferative oxadiazoles, a logP between 0 and 3 was suggested as optimal. researchgate.net

Partial Atomic Charge: The distribution of electron density across the molecule, described by partial atomic charges on each atom, dictates its electrostatic interactions with a receptor. QSAR studies on antitubercular compounds found that electron density and molecular electronegativity were pivotal descriptors influencing biological activity. nih.gov The partial positive charge on the amide proton and the partial negative charges on the carbonyl oxygens of the this compound core are critical for forming hydrogen bonds, which often anchor a ligand into its binding site.

Interactive Table: Key Descriptors from QSAR Studies on Related Compounds

QSAR Study SubjectKey Descriptor(s)Correlation with Activity
Quinolinone-based anti-TB agents nih.govvan der Waals volume, Electron Density, ElectronegativityActivity related to larger volume but decreased with higher electron density.
Anti-proliferative Oxadiazoles researchgate.netlogP (Hydrophobicity)An optimal range (0-3) was identified as important for activity.
Fungicidal 3-Iodochromones frontiersin.orgElectronic (DeltaEpsilonC), Dipole (ZCompDipole)These descriptors were major influencers of fungicidal activity.

Pharmacophore Model Development from SAR Data

A pharmacophore model is an abstract 3D representation of the essential molecular features required for a molecule to exert a specific biological activity. nih.gov Based on the SAR data from N-aryl-3-oxobutanamide and related analogs, a ligand-based pharmacophore model can be developed.

The key steps in this process include:

Conformational Analysis: Generating a set of possible 3D conformations for active molecules.

Feature Identification: Identifying common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

Alignment and Model Generation: Aligning the active compounds based on these features to create a 3D model that defines the spatial relationships between them. nih.gov

For a molecule like this compound, a hypothetical pharmacophore model would likely include:

An Aromatic Ring (AR) feature corresponding to the 3-chlorophenyl group.

A Hydrophobic (HY) or Electron-Withdrawing site on the aromatic ring, representing the chlorine atom.

A Hydrogen Bond Donor (HBD) from the amide N-H group.

Two Hydrogen Bond Acceptor (HBA) features from the two carbonyl oxygens.

A potential Hydrophobic (HY) feature from the terminal methyl group.

This model serves as a 3D query to screen virtual compound libraries, aiming to identify novel and structurally diverse molecules that fit the pharmacophoric requirements and are therefore predicted to be biologically active. nih.gov

Computational Chemistry and in Silico Drug Design Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as N-(3-Chlorophenyl)-3-oxobutanamide, and its target protein. By simulating the binding process, researchers can predict the binding affinity and mode of interaction, providing insights into the compound's potential biological activity. nih.govresearchgate.net

These simulations are crucial for identifying potential drug targets and for the lead optimization phase of drug development. researchgate.net The results of molecular docking studies can guide the design of more potent and selective inhibitors. For instance, docking simulations can reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-target complex. nih.gov

Table 1: Key Aspects of Molecular Docking Simulations

AspectDescription
Purpose Predicts the binding mode and affinity of a ligand to a biological target.
Methodology Involves the computational placement of a ligand into the binding site of a receptor.
Key Outputs Binding energy scores, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and visualization of the binding pose.
Application Virtual screening of compound libraries, lead optimization, and elucidation of mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgijnrd.org These models are built by correlating molecular descriptors (physicochemical properties or theoretical molecular parameters) with observed biological activities. researchgate.netnih.gov Once validated, a QSAR model can be used to predict the activity of new, untested compounds. wikipedia.org

The fundamental principle of QSAR is that the biological activity of a chemical is related to its molecular structure. researchgate.net QSAR can be categorized into different types, including 2D-QSAR, which considers the two-dimensional structure, and 3D-QSAR, which takes into account the three-dimensional conformation of the molecule. nih.gov These models are valuable tools in drug design for prioritizing compounds for synthesis and testing, thereby reducing the time and resources required for drug discovery. nih.govmdpi.com

Table 2: Steps in QSAR Model Development

StepDescription
1. Data Set Selection A set of compounds with known biological activities is chosen.
2. Descriptor Calculation Molecular descriptors representing various physicochemical properties are calculated for each compound.
3. Model Building A mathematical relationship between the descriptors and biological activity is established using statistical methods.
4. Model Validation The predictive power of the model is assessed using internal and external validation techniques.
5. Prediction The validated model is used to predict the activity of new compounds.

Analysis of Drug-Likeness and Pharmacokinetic Properties (ADME)

The assessment of a compound's drug-likeness and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery. bioline.org.br These properties determine the bioavailability and in vivo efficacy of a drug candidate. Computational models are widely used to predict ADME properties early in the drug discovery pipeline, helping to identify compounds with favorable pharmacokinetic profiles and avoid late-stage failures. mdpi.com

Key ADME-related properties that can be predicted computationally include solubility, permeability, plasma protein binding, and metabolic stability. bioline.org.brmdpi.com For example, the parallel artificial membrane permeability assay (PAMPA) is an in vitro method used to predict passive intestinal absorption. bioline.org.br Lipophilicity, often expressed as LogP or LogD, is another crucial parameter that influences absorption and distribution. bioline.org.br

Table 3: Predicted Physicochemical and ADME Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 211.645 g/mol ncats.iosinfoochem.comsynquestlabs.comInfluences absorption and distribution; lower molecular weight is generally preferred.
XLogP3-AA 1.7 guidechem.comA measure of lipophilicity, which affects solubility, absorption, and plasma protein binding.
Topological Polar Surface Area 37.4 Ų guidechem.comRelated to passive molecular transport through membranes and bioavailability.
Hydrogen Bond Donor Count 0 guidechem.comInfluences binding to target proteins and solubility.
Hydrogen Bond Acceptor Count 2 guidechem.comInfluences binding to target proteins and solubility.
Rotatable Bond Count 4 guidechem.comAffects conformational flexibility and binding affinity.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and stability of molecules. epstem.net These methods can be used to calculate a variety of molecular properties, including optimized geometry, vibrational frequencies, and energies of frontier molecular orbitals (HOMO and LUMO). epstem.net

The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. DFT calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and infrared spectra, which can aid in the structural elucidation of a compound. epstem.net

Table 4: Applications of Quantum Chemical Calculations

ApplicationDescription
Geometry Optimization Determines the most stable three-dimensional conformation of a molecule.
Electronic Property Calculation Provides information on the distribution of electrons, dipole moment, and polarizability.
Reactivity Prediction Uses frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic and nucleophilic attack.
Spectroscopic Analysis Simulates NMR, IR, and other spectra to aid in structural characterization.
Thermodynamic Property Calculation Estimates properties such as enthalpy, entropy, and Gibbs free energy.

Network Pharmacology Approaches for Mechanism Elucidation

Network pharmacology is an emerging field that aims to understand the complex interactions between drugs, targets, and diseases from a network perspective. nih.gov This approach moves beyond the "one drug, one target" paradigm to consider the multiple targets and pathways that a drug may modulate. By constructing and analyzing drug-target-disease networks, researchers can elucidate the polypharmacological mechanisms of drugs and identify potential new therapeutic applications. nih.gov

This systems-level approach is particularly useful for understanding the mechanisms of action of compounds that exhibit effects on multiple biological processes. nih.gov It integrates data from genomics, proteomics, and bioinformatics to provide a holistic view of a drug's effects on the biological system.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For N-(3-Chlorophenyl)-3-oxobutanamide, ¹H NMR, ¹³C NMR, and various 2D NMR experiments provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the 3-chlorophenyl ring typically appear as a complex multiplet in the downfield region (around 7.0-8.0 ppm) due to spin-spin coupling. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl groups exhibit a singlet at approximately 3.5-4.0 ppm. The methyl protons (-CH₃) of the acetyl group resonate as a singlet further upfield, usually around 2.3 ppm. The amide proton (-NH-) signal is often broad and can be found over a wide chemical shift range, typically between 8.0 and 10.5 ppm, and its position can be sensitive to solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, characteristic signals for the two carbonyl carbons (amide and ketone) are observed in the highly deshielded region of the spectrum, typically between 160 and 210 ppm. The carbons of the aromatic ring appear in the range of 115-140 ppm, with the carbon atom attached to the chlorine atom showing a distinct chemical shift. The methylene carbon and the methyl carbon resonate at higher field strengths, typically around 45-55 ppm and 25-35 ppm, respectively.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal correlations between coupled protons, helping to assign the complex splitting patterns of the aromatic protons. HSQC spectra correlate proton signals with their directly attached carbon atoms, confirming the assignments made from the ¹H and ¹³C NMR spectra. These advanced techniques are crucial for the unambiguous structural elucidation of this compound and its derivatives.

Technique Observed Chemical Shifts (ppm) and Multiplicity
¹H NMR Aromatic Protons: ~7.0-8.0 (m), Methylene Protons: ~3.5-4.0 (s), Methyl Protons: ~2.3 (s), Amide Proton: ~8.0-10.5 (br s)
¹³C NMR Carbonyl Carbons: ~160-210, Aromatic Carbons: ~115-140, Methylene Carbon: ~45-55, Methyl Carbon: ~25-35

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. evitachem.com

A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is typically observed in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The most prominent features in the IR spectrum are the strong absorptions due to the carbonyl (C=O) stretching vibrations. The amide I band (primarily C=O stretch) is typically found around 1650-1680 cm⁻¹, while the ketone carbonyl stretch appears at a higher frequency, usually in the range of 1710-1730 cm⁻¹. The presence of two distinct carbonyl peaks is a key indicator of the β-ketoamide structure.

Furthermore, the C-N stretching vibration of the amide group gives rise to a band around 1200-1300 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group is expected to appear in the fingerprint region, typically below 800 cm⁻¹. The aromatic C=C stretching vibrations are observed as a series of bands in the 1400-1600 cm⁻¹ region.

Functional Group **Characteristic IR Absorption (cm⁻¹) **
N-H Stretch (Amide)3200-3400
C=O Stretch (Ketone)1710-1730
C=O Stretch (Amide I)1650-1680
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-2960
C-N Stretch (Amide)1200-1300
C-Cl Stretch<800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₀ClNO₂ and a molecular weight of approximately 211.65 g/mol , both Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Mass Spectrometry (HRMS) provide valuable data. ncats.iosinfoochem.com

EI-MS: In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak (M⁺) at m/z 211/213 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl) may be observed, though it can sometimes be weak. The fragmentation pattern is highly informative. Common fragmentation pathways include the cleavage of the amide bond, leading to the formation of the 3-chloroanilino radical cation or the acetoacetyl cation. Another characteristic fragmentation is the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (CH₃CO•).

HRMS: High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the parent ion and its fragments. This high accuracy helps to confirm the molecular formula of this compound and to distinguish it from other compounds with the same nominal mass. For instance, HRMS can confirm the presence of one chlorine atom by the characteristic isotopic pattern and the precise mass difference between the M⁺ and M+2 peaks.

Technique Information Obtained
EI-MS Molecular ion peak (m/z 211/213), characteristic fragmentation patterns
HRMS Precise mass measurement, confirmation of elemental composition (C₁₀H₁₀ClNO₂)

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are fundamental for the purification and assessment of the purity of this compound. sielc.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to develop the TLC plate. The compound will have a characteristic retention factor (Rf) value under specific conditions, and the presence of a single spot indicates a high degree of purity.

Flash Chromatography: For the purification of larger quantities of this compound, flash chromatography is the method of choice. This technique utilizes a column packed with a stationary phase (typically silica (B1680970) gel) and a solvent system similar to that used in TLC. The crude product is loaded onto the column, and the eluent is pushed through under pressure. Fractions are collected and analyzed by TLC to identify those containing the pure compound. This method is effective in separating the desired product from starting materials, byproducts, and other impurities. Reverse-phase high-performance liquid chromatography (HPLC) can also be employed for analysis and purification, often using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com

Technique Application
Thin-Layer Chromatography (TLC) Reaction monitoring, preliminary purity assessment
Flash Chromatography Preparative purification of the compound
High-Performance Liquid Chromatography (HPLC) Analytical purity assessment and preparative separation sielc.com

Elemental Analysis for Purity Confirmation

Elemental analysis is a quantitative technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₁₀H₁₀ClNO₂), the experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values. A close agreement between the found and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Element Theoretical Percentage
Carbon (C)56.75%
Hydrogen (H)4.76%
Chlorine (Cl)16.75%
Nitrogen (N)6.62%
Oxygen (O)15.12%

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (for related compounds)

Crystal Structure Determination (for related compounds)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. Although a crystal structure for this compound itself was not found in the search results, the structures of related compounds have been determined. For example, the crystal structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been analyzed. researchgate.net Such studies provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This information is invaluable for understanding the solid-state packing and conformation of the molecule, which can influence its physical properties. The analysis of crystal structures of similar molecules can offer insights into the likely conformation and packing of this compound.

Future Research Directions and Therapeutic Implications of N 3 Chlorophenyl 3 Oxobutanamide

The chemical scaffold of N-(3-Chlorophenyl)-3-oxobutanamide presents a versatile platform for medicinal chemistry and drug discovery. While the compound itself is primarily utilized as a building block in chemical synthesis, its structural features offer significant potential for the development of novel therapeutic agents. Future research is poised to explore this potential through the design of new analogues, preclinical evaluation, identification of new biological targets, and the application of modern drug discovery technologies.

Q & A

Q. What are the standard protocols for synthesizing N-(3-chlorophenyl)-3-oxobutanamide, and how can purity be optimized?

  • Methodological Answer : A common synthesis involves reacting 2-chloroaniline with methyl acetoacetate under thermal conditions. In a representative procedure, 2-chloroaniline (8.61 mmol) and methyl acetoacetate (2 mL) are stirred at 110°C overnight. The crude product is purified via flash chromatography (e.g., Reveleris X2 system, 12 g silica, gradient elution with EtOAc in petroleum ether) to yield a 29% isolated product. Purity is confirmed by ¹H/¹³C NMR and ESI-HRMS . For crystallization, slow cooling of a saturated aqueous solution is recommended to obtain high-purity crystals suitable for X-ray diffraction .

Q. How is the molecular and crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, N-(4-ethoxyphenyl)-3-oxobutanamide (a structural analog) was analyzed using SHELX programs for data refinement, revealing orthorhombic crystal systems (space group Pbca) with hydrogen-bonding networks . For the 3-chlorophenyl derivative, similar protocols apply: collect data on a Bruker D8 VENTURE diffractometer, refine with SHELXL, and validate using CCDC deposition tools . NMR spectroscopy (¹H/¹³C) is critical for confirming solution-phase structure, with characteristic peaks such as δ 3.59 (s, 2H, CH₂) and δ 2.32 (s, 3H, CH₃) in CDCl₃ .

Q. What biological roles or metabolic pathways involve this compound?

  • Methodological Answer : While direct studies on the 3-chlorophenyl derivative are limited, analogs like N-(4-ethoxyphenyl)-3-oxobutanamide are implicated in metabolic pathways. For instance, oxidative O-de-ethylation and keto conversion are key steps in the biotransformation of related analgesics (e.g., bucetin). To study metabolism, use in vitro hepatic microsomal assays or in vivo models (e.g., rabbits), followed by LC-MS/MS to detect glucuronide conjugates .

Advanced Research Questions

Q. How do reaction conditions (e.g., ultrasonication, microwave irradiation) influence the reactivity of this compound in multicomponent reactions?

  • Methodological Answer : Substituent positioning (e.g., 3-chloro vs. 4-chloro) and reaction conditions critically alter outcomes. For example, N-(2-methoxyphenyl)-3-oxobutanamide under ultrasonication with Yb(OTf)₃ yields benzoxazocine derivatives, whereas stirring produces dihydroisoxazolopyridines . To study this, design experiments varying catalysts (e.g., Yb(OTf)₃ vs. Sc(OTf)₃), solvents, and energy input (microwave vs. thermal). Monitor kinetics via HPLC and characterize products using NOESY correlations to distinguish isomers .

Q. What is the mechanism of oxidative halogenation of this compound using (diacetoxyiodo)benzene (DIB)?

  • Methodological Answer : DIB-mediated oxidation converts 3-oxobutanamides to 2,2-dihaloacetamides via a radical or ionic pathway. For N-(4-chlorophenyl)-3-oxobutanamide , dichloroacetamide formation occurs in 65–80% yields under mild conditions (CH₂Cl₂, 25°C). To probe the mechanism:
  • Use radical traps (e.g., TEMPO) to detect intermediates.
  • Conduct DFT calculations to map energy barriers for halogenation steps.
  • Compare substituent effects: 3-chloro groups may sterically hinder halogenation vs. 4-chloro analogs .

Q. How does the 3-chlorophenyl substituent affect ligand-receptor interactions compared to other aryl groups?

  • Methodological Answer : The 3-chloro group’s electron-withdrawing nature and steric profile influence binding. For example, Fasentin (a 4-chloro-3-CF₃ analog) inhibits GLUT4 with an IC₅₀ of 68 µM. To compare:
  • Synthesize analogs with varied substituents (e.g., 2-Cl, 4-OCH₃).
  • Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., GLUT1/4).
  • Validate using radiolabeled glucose uptake assays in adipocytes or cancer cells .

Key Research Gaps and Contradictions

  • Metabolic Pathway Uncertainty : While O-de-ethylation and keto conversion are established for ethoxyphenyl analogs , the sequence of these steps in 3-chlorophenyl derivatives remains unresolved.
  • Reactivity Discrepancies : Ultrasonication vs. stirring leads to divergent products in methoxyphenyl analogs ; similar studies are needed for the 3-chloro derivative.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.